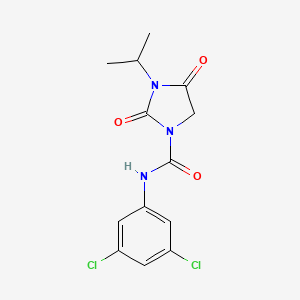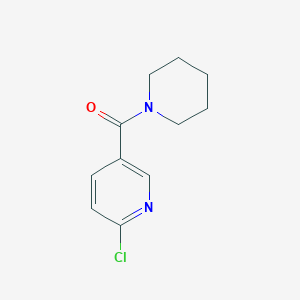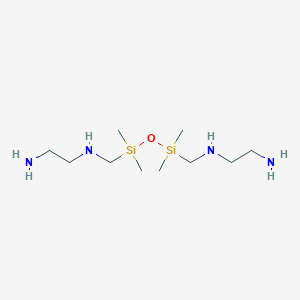
Ipecoside
Overview
Description
Ipecoside is a naturally occurring alkaloid isolated from the plant genus Psychotria. It is a dopamine-indole alkaloid with a complex molecular structure, characterized by the presence of an indole nucleus and several hydroxyl groups. The molecular formula of this compound is C27H35NO12, and it has a molecular weight of 565.57 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ipecoside can be synthesized through several methods, including the conversion of aliphatic hydrocarbons into indoles and the condensation of tryptamine with aniline . The synthesis involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the roots of Psychotria ipecacuanha. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Ipecoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for the reduction of this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Ipecoside has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Ipecoside involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors and enzymes, leading to the modulation of various biochemical pathways. For example, this compound has been shown to inhibit certain enzymes involved in the biosynthesis of alkaloids, thereby affecting the metabolic pathways in plants .
Comparison with Similar Compounds
Emetine: Another alkaloid isolated from Psychotria ipecacuanha, known for its emetic properties.
Cephaeline: Similar to Emetine, it is also derived from Psychotria ipecacuanha and has similar biological activities.
Comparison: Ipecoside is unique in its molecular structure, which includes an indole nucleus and multiple hydroxyl groups. This structural uniqueness contributes to its distinct chemical and biological properties. Unlike Emetine and Cephaeline, this compound has a broader range of applications in scientific research and industry .
Properties
IUPAC Name |
methyl (2S,3R,4S)-4-[[(1R)-2-acetyl-6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO12/c1-4-14-16(8-18-15-9-20(32)19(31)7-13(15)5-6-28(18)12(2)30)17(25(36)37-3)11-38-26(14)40-27-24(35)23(34)22(33)21(10-29)39-27/h4,7,9,11,14,16,18,21-24,26-27,29,31-35H,1,5-6,8,10H2,2-3H3/t14-,16+,18-,21-,22-,23+,24-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISXROCIXKXUPS-OWVLCBNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1CC3C(C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=CC(=C(C=C2[C@H]1C[C@H]3[C@H]([C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15401-60-2 | |
| Record name | Methyl (2S,3R,4S)-4-[[(1R)-2-acetyl-1,2,3,4-tetrahydro-6,7-dihydroxy-1-isoquinolinyl]methyl]-3-ethenyl-2-(β-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15401-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biosynthetic origin of ipecoside and how does it relate to other alkaloids?
A1: this compound is a monoterpenoid-tetrahydroisoquinoline alkaloid primarily found in Psychotria ipecacuanha. Its biosynthesis begins with the condensation of dopamine and secologanin, a common precursor to various indole alkaloids. [, , , ] This initial condensation leads to the formation of N-deacetylisothis compound, which exists as two epimers (1α(S) and 1β(R)). While the 1α(S)-epimer is involved in the biosynthesis of emetine, the 1β(R)-epimer is specifically converted into this compound. [, , ] Interestingly, this compound shares structural similarities with alangiside, another monoterpenoid alkaloid found in Alangium lamarckii, highlighting the interconnected pathways of alkaloid biosynthesis. [, , ]
Q2: What is unique about the enzyme responsible for the deglucosylation step in this compound biosynthesis?
A2: A specific β-D-glucosidase, IpeGlu1, isolated from P. ipecacuanha, plays a crucial role in this compound biosynthesis. [] IpeGlu1 exhibits high specificity for glucosidic Ipecac alkaloids, preferring to hydrolyze 1β(R)-epimers like N-deacetylthis compound, the direct precursor to this compound. [] This preference is notable because, while this compound (1β(R)) is a major alkaloid in P. ipecacuanha, the enzyme's activity towards the 1α(S)-epimer suggests potential compartmentalization within the plant to control the distinct metabolic fates of these epimers. []
Q3: How does the structure of this compound relate to its chemical properties?
A3: this compound, chemically named 11-(β-D-glucopyranosyloxy)-5,11,12,12a,13,13a-hexahydro-2,3-dimethoxy-12-vinyl-6H-benzo[a]pyrano[3,4-g]quinolizin-8-one, contains a dihydroisoquinoline ring with an expected geometry. [] Its dihydropyranyl ring adopts a 'half-chair' conformation, while the glucose moiety exists in the stable chair form. [] This structural information, coupled with its absolute configuration (determined by hydrolysis yielding D-glucose), forms the basis for understanding its interactions and potential biological activities. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



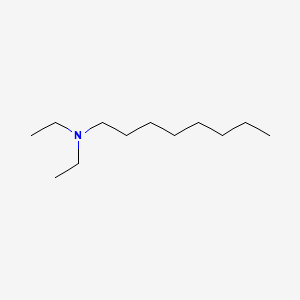
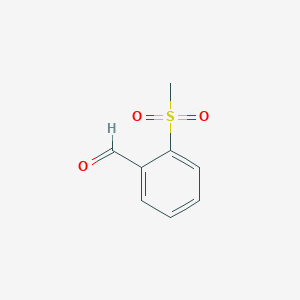
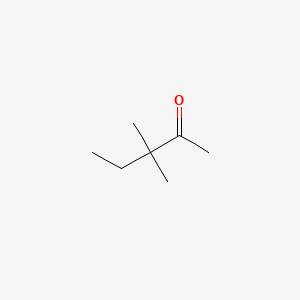
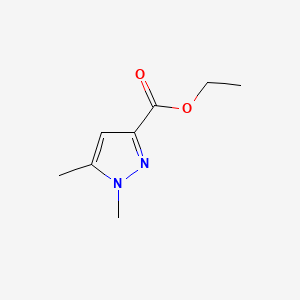
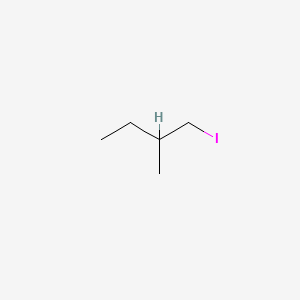
![1,2-Dihydrocyclobuta[a]naphthalene](/img/structure/B1585291.png)


